tert-butylN-(1-cyclopropyl-3-oxopropyl)carbamate
Description
Chemical Structure: The compound tert-butyl N-(1-cyclopropyl-3-oxopropan-2-yl)carbamate (CAS: 137076-22-3; molecular formula: C₁₁H₁₉NO₃) features a tert-butyl carbamate (Boc) group attached to a cyclopropane-containing ketone backbone. Its IUPAC name specifies a cyclopropyl substituent at the 1-position and a ketone at the 3-oxopropan-2-yl position .
Properties
Molecular Formula |
C11H19NO3 |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate |
InChI |
InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9(6-7-13)8-4-5-8/h7-9H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
PFZWFXYKBKYXJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with a cyclopropyl ketone under specific conditions. The reaction typically requires a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity. The product is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted carbamates or amides.
Scientific Research Applications
tert-ButylN-(1-cyclopropyl-3-oxopropyl)carbamate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butylN-(1-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Carbamate Family
The Boc-protected carbamate family includes compounds with varying cyclic substituents. Below is a comparative analysis with key analogues:
Table 1: Comparison of Structural and Functional Features
Reactivity and Stability
Cyclopropane vs. Bicyclic Systems :
The cyclopropane ring in the target compound introduces significant ring strain, enhancing reactivity in ring-opening reactions (e.g., nucleophilic attack at the ketone). In contrast, bicyclo[2.2.2]octane derivatives (Table 1) exhibit greater conformational rigidity and stability, making them suitable for rigid scaffold design .Ketone vs. Hydroxyl Groups :
The ketone in the target compound enables nucleophilic additions (e.g., Grignard reactions), whereas hydroxylated analogues (e.g., 225641-84-9) participate in hydrogen bonding and oxidation reactions, affecting solubility and pharmacokinetics .Boc Deprotection :
All Boc-protected compounds share acid-labile deprotection behavior (e.g., using trifluoroacetic acid). However, steric hindrance from bulky substituents (e.g., bicyclo[2.2.2]octane) may slow deprotection kinetics .
Pharmacological Relevance
Target Compound :
The cyclopropane moiety is prevalent in protease inhibitors and kinase-targeting drugs due to its ability to mimic peptide bonds while resisting metabolic degradation.Azabicyclo Analogues : Nitrogen-containing bicyclic systems (e.g., 1932203-04-7) are favored in neurological drug discovery for their ability to cross the blood-brain barrier .
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